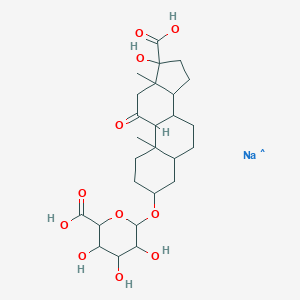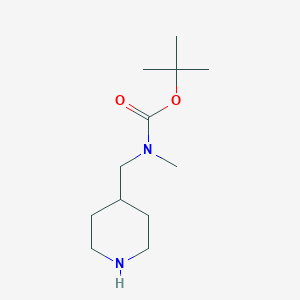![molecular formula C13H18O4 B160196 1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one CAS No. 1939-68-0](/img/structure/B160196.png)
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one, commonly known as DMPK, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPK is a ketone derivative of propiophenone that has been synthesized through various methods.
作用机制
The mechanism of action of DMPK is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling, and inhibition of COX-2 can lead to reduced inflammation and pain.
Biochemical and Physiological Effects:
DMPK has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of DMPK.
实验室实验的优点和局限性
One advantage of using DMPK in lab experiments is its relatively simple synthesis method. However, DMPK is not widely available and may be expensive to obtain. Additionally, further studies are needed to fully understand the limitations and potential side effects of using DMPK in lab experiments.
未来方向
There are several potential future directions for research involving DMPK. One area of interest is the potential anti-inflammatory and analgesic effects of DMPK in humans. Further studies are needed to determine the safety and efficacy of DMPK in humans. Another area of interest is the potential use of DMPK as a starting material for the synthesis of other compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMPK.
合成方法
DMPK can be synthesized through various methods, including the reaction of 2,3-dihydroxypropyl bromide with 5-methylacetophenone, followed by the reaction with sodium hydroxide and acetic anhydride. Another method involves the reaction of 5-methylacetophenone with 2,3-epoxypropyl bromide, followed by the reaction with sodium hydroxide and acetic anhydride. These methods result in the formation of DMPK as a white crystalline solid.
科学研究应用
DMPK has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, such as chiral ketones. It has also been used as a starting material for the synthesis of potential drug molecules. DMPK has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to inhibit the growth of cancer cells.
属性
CAS 编号 |
1939-68-0 |
|---|---|
产品名称 |
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one |
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
1-[2-(2,3-dihydroxypropoxy)-5-methylphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O4/c1-3-12(16)11-6-9(2)4-5-13(11)17-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
InChI 键 |
SVLPMMGDCQBQJS-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
规范 SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
同义词 |
2'-(2,3-Dihydroxypropoxy)-5'-methylpropiophenone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



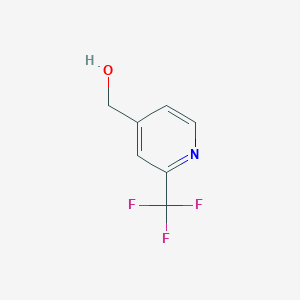
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
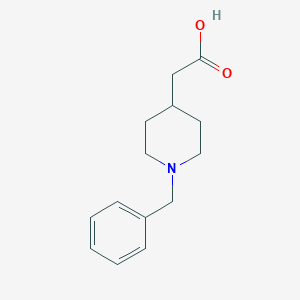
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
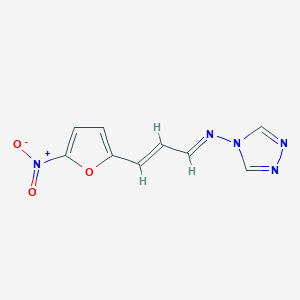
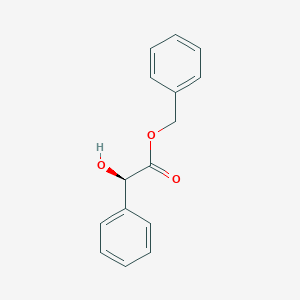

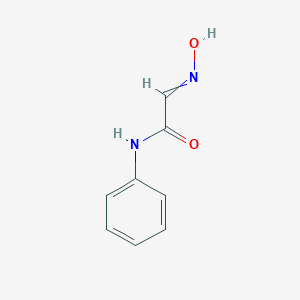
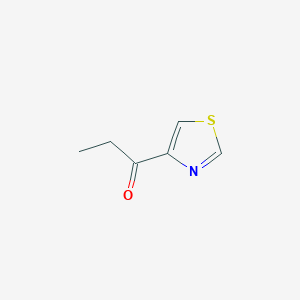
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
